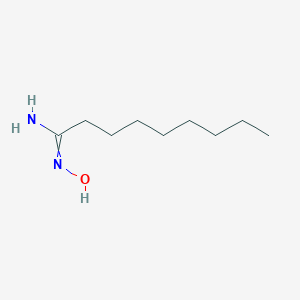
N'-hydroxynonanimidamide
Beschreibung
N'-Hydroxynonanimidamide (C₉H₁₉N₂O) is an amidoxime derivative characterized by a nine-carbon aliphatic chain and a hydroxylamine moiety. It is synthesized via the reaction of nonanenitrile with hydroxylamine hydrochloride in isopropyl alcohol (iPrOH) under basic conditions (NaHCO₃), yielding a white solid with a melting point of 79–81°C and a moderate synthesis yield of 59% . Key spectral data include:
- ¹H-NMR: δ 4.52 (br. s, 2H), 0.87 (t, J = 6.7 Hz, 3H)
- ¹³C-NMR: δ 154.2 (C=N-OH), 31.8–14.1 (aliphatic chain) .
The compound serves as a precursor for antiparasitic oxadiazoles, such as 3-octyl-1,2,4-oxadiazoles, synthesized via microwave-assisted coupling with active esters .
Eigenschaften
CAS-Nummer |
103499-15-6 |
|---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
N'-hydroxynonanimidamide |
InChI |
InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(10)11-12/h12H,2-8H2,1H3,(H2,10,11) |
InChI-Schlüssel |
BFNMHBKYKMIUEQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=NO)N |
Isomerische SMILES |
CCCCCCCC/C(=N\O)/N |
Kanonische SMILES |
CCCCCCCCC(=NO)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Properties
Key Observations :
- Chain Length and Lipophilicity: this compound’s nonyl chain confers higher hydrophobicity compared to aromatic analogs (e.g., phenyl or pyrazine derivatives), influencing solubility and biodistribution .
- Electronic Effects : Aromatic substituents (e.g., pyrazine in ) introduce π-π stacking and hydrogen-bonding capabilities, enhancing binding to biological targets.
Research Findings and Data Tables
Key Spectral Data for Selected Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


